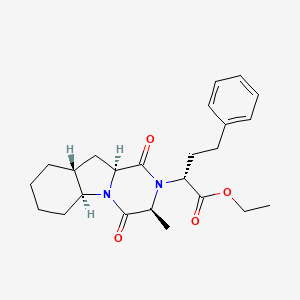
17α-Trenbolone-16,16,17-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stable isotope labeled (deuterated) internal standard for Trenbolone Acetate metabolite
科学的研究の応用
Ecological Effects of Trenbolone Acetate Metabolites
Research has revealed the potential ecological impacts of hormonally active substances from animal feeding operations. Trenbolone acetate, a synthetic anabolic steroid used for beef cattle growth, metabolizes into 17α- and 17β-trenbolone. These metabolites are stable in animal wastes and are potent androgens in fish and mammals. Studies have observed significant androgenic responses in cell-based assays and detected concentrations of 17α- and 17β-trenbolone in beef cattle feedlot discharges and adjacent river water, indicating the need for further investigation into their contribution to androgenic activity in these environments (Durhan et al., 2005).
Environmental Presence and Risks of Trenbolone and Its Metabolites
Studies have focused on the environmental presence and potential risks associated with synthetic hormones in animal manures, particularly trenbolone acetate (TBA) and its metabolites. In manure slurry from TBA-implanted cattle, 17α-trenbolone was identified as the most abundant androgen, with its highest concentration observed 2 weeks post-implant. The presence of these hormones in lagoon water used for irrigation raises concerns about their potential impact on receiving waters and associated ecological risks (Khan & Lee, 2012).
Degradation of Trenbolone in Agricultural Soils
Research has measured the degradation rates of trenbolone isomers and their primary metabolite, trendione, in agricultural soils. The study used two soil types to predict the persistence of these synthetic androgens after land application. Both isomers were found to degrade to trendione within a few hours to half a day at applied concentrations. This research provides insights into the environmental behavior of trenbolone acetate metabolites in soil systems (Khan, Lee, & Sassman, 2008).
Radiolabelling of Trenbolone for Environmental Studies
The synthesis of 17α-[4-(14) C]trenbolone was achieved to facilitate environmental fate studies. This approach allows for the tracking and analysis of trenbolone in environmental samples, providing a method to study its distribution and effects in ecosystems (Hendry et al., 2013).
Hormonal Impact on Aquatic Species
A study utilizing a computational model for female fathead minnows simulated the effects of estrogens and androgens, including 17β-trenbolone, on reproductive endpoints such as steroid hormone and vitellogenin concentrations. The model provides a robust representation of the hypothalamic-pituitary-gonadal axis in adult female fish and is valuable for estimating the impact of these hormones on aquatic species (Li et al., 2011).
Trenbolone Acetate Metabolites in CAFO Runoff
Investigations into the transport of trenbolone acetate (TBA) metabolites from beef cattle confined animal feeding operations (CAFOs) have shown the presence of 17α-trenbolone, 17β-trenbolone, and trendione in soils and runoff. The observed concentrations in CAFO runoff suggest that these metabolites can reach ecologically relevant concentrations in the environment, highlighting the need for further research on their ecological impacts (Webster et al., 2012).
特性
分子式 |
C18H19D3O2 |
|---|---|
分子量 |
273.38 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



